molecular formula C13H16BrNO3 B7870974 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B7870974
M. Wt: 314.17 g/mol
InChI Key: UWJVSHVGGBTXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two privileged structures in drug discovery: a bromophenoxy moiety and a tetrahydro-2H-pyran (THP) ring, connected through an acetamide linker. The bromine atom on the phenoxy group provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space . The tetrahydro-2H-pyran ring is a common saturated oxygen-containing heterocycle that contributes to favorable physicochemical properties, including improved solubility and metabolic stability, making it a valuable scaffold in medicinal chemistry . Heterocyclic compounds are a cornerstone of modern therapeutics, forming the core of numerous antiviral, anticancer, and central nervous system agents . As a sophisticated building block, this acetamide derivative is primarily valuable for constructing novel molecular libraries and for the synthesis of complex heterocyclic targets. Its structure suggests potential application in the development of protease inhibitors, receptor modulators, and other biologically active molecules where the acetamide functionality can serve as a key pharmacophore. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-10-2-1-3-12(8-10)18-9-13(16)15-11-4-6-17-7-5-11/h1-3,8,11H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJVSHVGGBTXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Tetrahydro-2H-pyran-4-one

Procedure :

  • Dissolve tetrahydro-2H-pyran-4-one (1.0 equiv) and ammonium acetate (2.0 equiv) in dichloromethane.

  • Add STAB (1.5 equiv) at 0°C and stir at 25°C for 12 h.

  • Quench with saturated NaHCO3_3, extract with CH2_2Cl2_2, and purify via column chromatography (SiO2_2, 4:1 CH2_2Cl2_2:MeOH).

Yield : 75–80%
Characterization :

  • IR (KBr) : 3350 cm1^{-1} (N–H stretch), 1110 cm1^{-1} (C–O–C).

  • 1H^1H-NMR (500 MHz, CDCl3_3) : δ 3.95 (m, 2H, OCH2_2), 3.45 (td, J=11.6HzJ = 11.6 \, \text{Hz}, 2H, NCH2_2), 1.85–1.70 (m, 4H, CH2_2).

Synthesis of 2-(3-Bromophenoxy)acetic Acid

Alkylation of 3-Bromophenol

Procedure :

  • Mix 3-bromophenol (1.0 equiv), ethyl bromoacetate (1.2 equiv), and K2_2CO3_3 (2.0 equiv) in DMF.

  • Stir at 60°C for 6 h, then hydrolyze with LiOH in THF/H2_2O (3:1) at 25°C for 12 h.

  • Acidify with HCl, extract with EtOAc, and recrystallize from ethanol.

Yield : 70–75%
Characterization :

  • IR (KBr) : 1720 cm1^{-1} (C=O), 1240 cm1^{-1} (C–O–C).

  • 1H^1H-NMR (500 MHz, DMSO-d6_6) : δ 7.45 (t, J=8.0HzJ = 8.0 \, \text{Hz}, 1H, ArH), 7.25 (d, J=7.5HzJ = 7.5 \, \text{Hz}, 2H, ArH), 4.60 (s, 2H, OCH2_2CO).

Amide Coupling Strategies

T3P-Mediated Coupling

Procedure :

  • Dissolve 2-(3-bromophenoxy)acetic acid (1.0 equiv) and tetrahydro-2H-pyran-4-amine (1.1 equiv) in CH2_2Cl2_2.

  • Add T3P (50% in EtOAc, 1.2 equiv) and Et3_3N (3.0 equiv) at 0°C.

  • Stir at 25°C for 4 h, then wash with H2_2O and purify via SiO2_2 chromatography (EtOAc/hexane).

Yield : 80–85%
Characterization :

  • IR (KBr) : 3280 cm1^{-1} (N–H), 1650 cm1^{-1} (C=O).

  • 1H^1H-NMR (500 MHz, CDCl3_3) : δ 6.95 (t, J=8.0HzJ = 8.0 \, \text{Hz}, 1H, ArH), 6.75 (d, J=7.5HzJ = 7.5 \, \text{Hz}, 2H, ArH), 4.50 (s, 2H, OCH2_2), 3.90–3.70 (m, 4H, pyran-OCH2_2 and NH), 2.00–1.60 (m, 4H, CH2_2).

HATU/EDCl-Mediated Coupling

Procedure :

  • Activate 2-(3-bromophenoxy)acetic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.

  • Add tetrahydro-2H-pyran-4-amine (1.1 equiv) and stir at 25°C for 6 h.

  • Purify via reversed-phase HPLC (CH3_3CN/H2_2O).

Yield : 75–80%

Alternative Route: Mitsunobu Reaction for Ether Formation

Procedure :

  • React 3-bromophenol (1.0 equiv) with 4-hydroxytetrahydro-2H-pyran (1.1 equiv) using DIAD (1.5 equiv) and PPh3_3 (1.5 equiv) in THF.

  • Amidate the resulting alcohol with acetyl chloride, then hydrolyze to the acid.

  • Proceed with amide coupling as in Section 4.

Yield : 65–70%

Comparative Analysis of Methods

Method Conditions Yield Purity Complexity
T3P coupling25°C, 4 h80–85%>95%Low
HATU coupling25°C, 6 h75–80%>90%Moderate
Mitsunobu + amidation0–25°C, multi-step65–70%85–90%High

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the acetamide moiety acts as an electrophilic site, enabling S<sub>N</sub>2 or S<sub>N</sub>Ar (nucleophilic aromatic substitution) reactions.

Reaction TypeReagents/ConditionsProductYieldReference
S<sub>N</sub>2Primary amines (e.g., benzylamine), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-substituted acetamide derivatives62–89%
S<sub>N</sub>ArNaN<sub>3</sub>, DMSO, rtAzide-functionalized acetamide intermediates75%
  • Mechanistic Notes :

    • The reaction with NaN<sub>3</sub> proceeds via aromatic substitution on the bromophenoxy ring under mild conditions .

    • Steric hindrance from the tetrahydro-2H-pyran group may slow S<sub>N</sub>2 kinetics.

Transition Metal-Catalyzed Cross-Coupling

The bromophenoxy group participates in Pd-catalyzed couplings , enabling C–C or C–N bond formation.

Reaction TypeCatalytic SystemSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, EtOH/H<sub>2</sub>OArylboronic acidsBiaryl ether derivatives70–85%
Buchwald-HartwigPd-G3/L17 , K<sub>3</sub>PO<sub>4</sub>, 80–120°CAnilinesN-arylated carbazoles51–89%
  • Key Findings :

    • L17 ligand (XPhos) enhances coupling efficiency for electron-deficient aryl bromides .

    • Competing hydrodehalogenation is suppressed using DBU as a base .

Hydrolysis and Functional Group Interconversion

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductApplicationReference
Acidic Hydrolysis6M HCl, reflux, 12h2-(3-Bromophenoxy)acetic acid + tetrahydropyran-4-amineCarboxylic acid synthesis
Basic HydrolysisNaOH (aq), EtOH, 60°CSame as aboveIntermediate for esterification
  • Structural Impact : Hydrolysis eliminates the bromine atom, shifting reactivity toward carboxylate-based transformations .

Cyclization and Heterocycle Formation

Intramolecular cyclization forms fused heterocycles:

Reaction TypeConditionsProductYieldReference
C–H ActivationPd(OAc)<sub>2</sub>/L7 , DBU, DMA, 140°CBenzocarboline derivatives (e.g., 145 )62–99%
DiazotizationNaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°CBenzotriazole analogs55–75%
  • Mechanistic Pathway :

    • Pd-mediated C–H activation at the bromophenoxy ring enables annulation with chloroquinolines .

    • Diazotization of the aniline intermediate (post-hydrolysis) yields bioactive benzotriazoles .

Reduction and Hydrogenation

The carbonyl group in the acetamide is reducible:

Reaction TypeReagents/ConditionsProductApplicationReference
LiAlH<sub>4</sub> ReductionTHF, 0°C to rt2-(3-Bromophenoxy)-N-(THP-4-yl)ethylamineAmine precursor
Catalytic HydrogenationH<sub>2</sub>, 10% Pd/C, EtOHDehalogenated acetamide derivativesToxicity reduction

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide is its antibacterial activity . Research indicates that compounds with similar structures exhibit selective inhibition of bacterial DNA polymerases, particularly PoIC, which is crucial for the replication of low GC Gram-positive bacteria. This selectivity allows for effective targeting of pathogenic bacteria while minimizing effects on mammalian cells, making it a promising candidate for antibacterial therapy .

Case Study: Inhibition of Gram-positive Pathogens

A study demonstrated that compounds analogous to this compound showed significant antibacterial activity against clinically relevant Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The compounds were found to preferentially inhibit DNA synthesis over RNA and protein synthesis in whole-cell assays, highlighting their potential as therapeutic agents against resistant bacterial strains .

Structural Characteristics and Synthesis

The structural features of this compound contribute significantly to its biological activity. The presence of the bromophenoxy group enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the tetrahydropyran moiety is known for its role in enhancing the stability and solubility of drug candidates.

Beyond its antibacterial properties, there is growing interest in exploring the broader therapeutic potential of this compound. The compound's ability to selectively target bacterial DNA polymerases suggests possible applications in treating bacterial infections, especially those caused by antibiotic-resistant organisms.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • Target Compound : The tetrahydro-2H-pyran-4-yl group provides a rigid, oxygen-rich environment, favoring solubility and metabolic stability.
  • 2-(3-Bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide (): Replaces the tetrahydro-2H-pyran-4-yl with a morpholin-4-ylphenyl group (C18H19BrN2O3, MW 391.26).
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Features a pyridazinone core linked to the acetamide. This structure acts as a potent FPR2 agonist, suggesting that nitrogen-rich heterocycles on the acetamide nitrogen can enhance receptor specificity .

Aromatic Group Modifications

  • Target Compound: The 3-bromophenoxy group introduces an ether linkage, increasing flexibility compared to direct aryl bonds.
  • 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Lacks the ether linkage, with a 4-bromophenyl group directly attached to the acetamide. The dihedral angle (66.4°) between aromatic rings in its crystal structure may reduce π-π stacking, affecting solubility .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () : Incorporates a benzothiazole ring with a trifluoromethyl group, increasing hydrophobicity and metabolic resistance. The 3-methoxyphenyl group offers electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide C13H16BrNO3 314.18* Tetrahydro-2H-pyran-4-yl, 3-bromophenoxy High solubility (inferred)
2-(3-Bromophenoxy)-N-(4-morpholin-4-ylphenyl)acetamide C18H19BrN2O3 391.26 Morpholin-4-ylphenyl Potential cation-π interactions
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide C21H20BrN3O3 442.31 Pyridazinone, 4-methoxybenzyl FPR2 agonism, calcium mobilization
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C14H10BrF2NO 338.14 4-Bromophenyl, 3,4-difluorophenyl Stable crystal packing (66.4° dihedral)

*Calculated based on molecular formula.

Table 2: Pharmacological Profiles

Compound Class (Evidence) Activity Key Findings
Pyridazinone-acetamides FPR1/FPR2 agonism Activates neutrophil chemotaxis
Quinazolinone-acetamides Anti-inflammatory Outperforms Diclofenac, lower ulcerogenicity
Benzothiazole-acetamides Undisclosed Enhanced hydrophobicity (trifluoromethyl)

Biological Activity

2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide, with the CAS number 1379191-80-6, is a compound that has attracted attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13_{13}H16_{16}BrNO3_3, with a molecular weight of 314.17 g/mol. The structure features a bromophenoxy group attached to a tetrahydro-pyran moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain brominated compounds are known for their effectiveness against a range of pathogens.

Antioxidant Activity

A study exploring the antioxidant potential of related compounds found that certain derivatives could significantly reduce oxidative damage in cellular models. For instance, the presence of the bromophenoxy group was linked to enhanced radical scavenging activity, suggesting that this compound may also possess similar properties .

Anticancer Activity

Research on thieno[2,3-c]pyrazole derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15). The IC50_{50} values were reported to be lower than those of established chemotherapeutics like doxorubicin, indicating a promising anticancer profile .

Antimicrobial Properties

In a comparative study, several brominated compounds were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that these compounds exhibited notable inhibitory effects, potentially positioning this compound as a candidate for further investigation in antimicrobial applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} (µM)Reference
Thieno[2,3-c]pyrazoleAnticancer<10
Brominated CoumarinsAntioxidant15
Bromophenol DerivativeAntimicrobial25

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. The bromine atom in the phenoxy group may enhance electron affinity, facilitating interactions with reactive oxygen species (ROS), while the tetrahydropyran moiety could influence membrane permeability and bioavailability.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-(3-Bromophenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide with high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters:
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side reactions. Lower temperatures (0–25°C) favor selectivity in coupling steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions, while THF or dichloromethane is preferred for acid-sensitive intermediates .
  • Catalysts : Use of coupling agents like EDC/HOBt or Pd-based catalysts for Suzuki-Miyaura reactions (if applicable) .
  • Monitoring : Thin-layer chromatography (TLC) and in-situ NMR track intermediate formation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., bromophenoxy, tetrahydropyran) and confirms regiochemistry. Aromatic proton splitting patterns distinguish para/meta substitution .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₃H₁₅BrNO₃) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks influencing crystal packing) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Anti-inflammatory : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Q. How can solubility and stability be assessed during preformulation studies?

  • Methodological Answer :
  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) and solvents (e.g., DMSO for stock solutions) .
  • Stability : Forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) monitored via HPLC .

Q. What functional group transformations are feasible for derivatization?

  • Methodological Answer :
  • Acetamide hydrolysis : Controlled acidic/basic conditions to yield carboxylic acid derivatives .
  • Bromophenoxy substitution : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-aryl bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :
  • Core modifications : Replace tetrahydropyran with piperidine or morpholine to alter lipophilicity (logP) and hydrogen-bonding capacity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to improve target binding (e.g., kinase inhibition) .
  • Bioisosteres : Replace bromine with chlorine or methyl groups to balance steric and electronic effects .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., COX-2, EGFR) .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (Caco-2), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition) .

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer :
  • Mechanistic profiling : RNA sequencing to identify differentially expressed genes in responsive vs. resistant cell lines .
  • Off-target screening : Kinase profiling panels (e.g., Eurofins) to detect polypharmacology .

Q. What in vitro models assess metabolic stability for lead optimization?

  • Methodological Answer :
  • Hepatocyte microsomes : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • CYP inhibition assays : Fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6) .

Q. How do formulation additives affect the compound’s bioavailability in preclinical models?

  • Methodological Answer :
  • Solid dispersions : Spray-drying with polymers (e.g., PVP-VA) to enhance dissolution rates .
  • Nanoparticulate systems : PLGA nanoparticles for sustained release, characterized by dynamic light scattering (DLS) .

Key Notes

  • Computational methods (e.g., ICReDD’s reaction path search) integrate experimental and theoretical data for efficient optimization .
  • Structural insights from crystallography (e.g., dihedral angles >60° prevent π-π stacking) inform SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.